molecular formula C10H6F6OS B14685697 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one CAS No. 35444-11-2

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one

Cat. No.: B14685697
CAS No.: 35444-11-2
M. Wt: 288.21 g/mol
InChI Key: XVIOQRWANXHWNV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with trifluoromethyl ketones under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield alcohols or thiols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine

In medicinal chemistry, the compound’s unique properties make it a candidate for drug development

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted ketones and thiophene derivatives. Examples include:

  • 4,4,4-Trifluoro-2-methyl-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one
  • 4,4,4-Trifluoro-2-methyl-1-(furan-2-yl)-3-(trifluoromethyl)but-2-en-1-one

Uniqueness

The uniqueness of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one lies in its specific combination of trifluoromethyl groups and a thiophene ring. This structure imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

35444-11-2

Molecular Formula

C10H6F6OS

Molecular Weight

288.21 g/mol

IUPAC Name

4,4,4-trifluoro-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C10H6F6OS/c1-5(7(17)6-3-2-4-18-6)8(9(11,12)13)10(14,15)16/h2-4H,1H3

InChI Key

XVIOQRWANXHWNV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CS1

Origin of Product

United States

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